molecular formula C11H16BrNO B12980681 1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine

1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine

Cat. No.: B12980681
M. Wt: 258.15 g/mol
InChI Key: WULKDJAABWCHQB-UHFFFAOYSA-N
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Description

1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine atom at the third position and a methoxy group at the second position on the benzene ring, along with a methyl group attached to the propan-1-amine chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenylacetic acid to introduce the bromine atom at the desired position. This is followed by a series of reactions including esterification, reduction, and amination to obtain the final product. The reaction conditions often involve the use of reagents such as bromine, methanol, and reducing agents like lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    1-(3-Bromo-2-methoxyphenyl)ethanone: A related compound with a similar structure but different functional groups.

    1-(3-Bromo-2-methoxyphenyl)ethanol: Another similar compound with an alcohol group instead of an amine.

Uniqueness: 1-(3-Bromo-2-methoxyphenyl)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

1-(3-bromo-2-methoxyphenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C11H16BrNO/c1-7(2)10(13)8-5-4-6-9(12)11(8)14-3/h4-7,10H,13H2,1-3H3

InChI Key

WULKDJAABWCHQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C(=CC=C1)Br)OC)N

Origin of Product

United States

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